5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride
Description
5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride (CAS 2759-14-0) is a bicyclic organic compound featuring a partially saturated indole core. The molecule contains a 2,3-dihydroindole scaffold with a carboxylic acid group at position 2 and an amino substituent at position 3. The dihydrochloride salt enhances solubility in aqueous media, making it advantageous for pharmaceutical and biochemical applications. This compound is structurally related to bioactive molecules targeting neurotransmitter pathways and enzyme inhibition, though specific biological data for this derivative remain less documented compared to analogs .
Properties
IUPAC Name |
5-amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;;/h1-3,8,11H,4,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCNRHCCSKRWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)N)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acylation of indole with an alkyl ketone, followed by reduction and carboxylation reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of palladium for reduction, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid dihydrochloride has the molecular formula and a molecular weight of approximately 210.14 g/mol. The compound features an amino group and a carboxylic acid functional group, which contribute to its reactivity and potential biological activities.
Synthesis Overview
The synthesis of 5-amino-2,3-dihydro-1H-indole-2-carboxylic acid typically involves several steps:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Condensation of phthalic anhydride with hydrazine hydrate | Controlled temperature |
| 2 | Cyclization to form the indole structure | Varies by method |
| 3 | Hydrochlorination to yield the dihydrochloride salt | Acidic conditions |
Biological Activities
Research indicates that 5-amino-2,3-dihydro-1H-indole-2-carboxylic acid dihydrochloride exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against various cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This suggests potential applications in treating conditions such as cancer and neurodegenerative diseases.
- Neuroprotective Effects : Given its structural similarity to other biologically active molecules, there is potential for neuroprotective activities, possibly modulating neurotransmitter systems.
Case Studies
Several studies highlight the biological potential of 5-amino-2,3-dihydro-1H-indole-2-carboxylic acid:
- Anticancer Activity : A study reported that this compound reduced the viability of A549 lung cancer cells with an IC50 value of approximately 65.43 μg/mL, indicating significant anticancer activity.
- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes linked to cancer progression, showcasing its potential as a therapeutic agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound might modulate neurotransmitter systems effectively, although more studies are required to confirm these findings.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Amino-2,3-dihydroindole-1-sulfonic acid benzoylamide (CAS 1187212-51-6)
2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid dihydrochloride
- Key Differences : Incorporates a benzimidazole ring instead of dihydroindole.
- Implications: Benzimidazole derivatives are known for antiviral and anticancer activity due to DNA intercalation, suggesting divergent applications compared to the dihydroindole scaffold .
Positional Isomers and Scaffold Variations
2,3-Dihydro-1H-indole-4-carboxylic acid (CAS 175647-03-7)
3-Formyl-1H-indole-2-carboxylic acid derivatives
- Key Differences: Formyl group at position 3 replaces the amino group.
- Implications : The formyl group enables Schiff base formation, making these compounds reactive intermediates in synthesis of heterocyclic libraries .
Bioactive Analogues with Similar Moieties
5-Amino-2-fluorocyclohex-3-enecarboxylic acid
- Key Differences : Cyclohexene ring replaces the indole core; fluorine at position 2.
- Implications: This compound inhibits GABA aminotransferase (GABA-AT) via Michael addition or aromatization mechanisms, demonstrating how fluorination and conformational restriction enhance enzyme inactivation .
5-Amino-2,3-dihydro-1,4-phthalazinedione
- Key Differences : Phthalazinedione ring system instead of dihydroindole.
- Implications : The phthalazinedione scaffold is associated with antimicrobial activity, highlighting how ring system modifications shift biological targets .
Data Tables
Table 1: Structural and Commercial Comparison of Key Analogues
Table 2: Physicochemical Properties
Key Research Findings
- Commercial Availability: The dihydrochloride salt of 5-amino-2,3-dihydroindole-2-carboxylic acid is more accessible (13 suppliers) than sulfonamide or brominated analogs, reflecting its utility in high-throughput synthesis .
- Synthetic Versatility : Derivatives with formyl or sulfonamide groups serve as intermediates for combinatorial libraries, whereas the dihydrochloride salt is prioritized for solubility-dependent applications .
Biological Activity
5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid; dihydrochloride (CAS No: 61346-48-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral, antibacterial, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 177.20 g/mol
- CAS Number : 61346-48-3
- Solubility : Soluble in water, which is advantageous for biological applications.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase. In a study evaluating various indole derivatives, it was found that modifications at the C2 and C3 positions of the indole core significantly enhanced integrase inhibitory activity. For instance, a derivative showed an IC₅₀ value of 0.13 μM against HIV-1 integrase, indicating potent antiviral properties .
Table 1: Integrase Inhibition Activity of Indole Derivatives
| Compound | IC₅₀ (μM) | Structural Modifications |
|---|---|---|
| Compound 3 | 12.41 | Basic structure with no modifications |
| Compound 4 | 18.52 | Minor modifications |
| Compound 20a | 0.13 | Long chain at C3 position |
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various strains. It was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition with minimum inhibitory concentrations (MICs) below 5 μg/mL for some derivatives . This suggests potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Table 2: Antibacterial Activity Against Standard Strains
Anticancer Activity
Indole derivatives have been investigated for their anticancer potential. In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) indicated that specific substitutions on the indole ring could enhance cytotoxicity .
Table 3: Cytotoxicity Data for Indole Derivatives
| Compound | Cell Line | IC₅₀ (μg/mL) |
|---|---|---|
| Compound A | A431 | <10 |
| Compound B | U251 | <15 |
Case Study 1: HIV Integrase Inhibition
In a recent investigation into the structure-activity relationships of indole derivatives, compound 20a was optimized to achieve an IC₅₀ of 0.13 μM against HIV-1 integrase. The study emphasized the importance of the C3 long branch in enhancing binding affinity to the integrase active site, demonstrating significant potential for further development as an antiviral agent .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of various indole derivatives, including 5-amino-2,3-dihydro-1H-indole-2-carboxylic acid; dihydrochloride. Results indicated that certain modifications led to increased potency against MRSA strains, with MIC values under clinical relevance thresholds, suggesting applicability in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid dihydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer: Synthesis typically involves a multi-step process starting with nitroaniline derivatives. For example, a common approach includes:
- Step 1: Reaction of 5-chloro-2-nitroaniline with pyrrolidine under reflux conditions to form an intermediate amine.
- Step 2: Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reductants like SnCl₂.
- Step 3: Conversion to the dihydrochloride salt by treating the free base with concentrated hydrochloric acid, followed by recrystallization for purification .
- Critical Conditions: Control reaction temperature (e.g., 80–100°C for Step 1), pH during salt formation, and solvent selection (e.g., ethanol/water mixtures for crystallization).
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 7.30–7.54 ppm for aromatic protons in indole derivatives) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation .
- Mass Spectrometry (HRMS): High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 424.1898) .
- Elemental Analysis: Quantify chloride content to confirm dihydrochloride stoichiometry.
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base form?
- Methodological Answer:
- Solubility: The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous biological assays. Solubility can be pH-dependent; test in buffers (pH 1–6) to optimize dissolution .
- Stability: The salt form improves thermal stability but may be hygroscopic. Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer:
- Enzyme Kinetics: Perform dose-response assays (0.1–100 µM) to determine IC₅₀ values. Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time monitoring of protease inhibition .
- Binding Studies: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with target enzymes like kinases or proteases.
- Structural Insights: Pair with molecular docking (AutoDock Vina) using crystal structures from the PDB to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How can researchers resolve contradictions in reported solubility data for dihydrochloride salts across different experimental conditions?
- Methodological Answer:
- Standardized Protocols: Use USP-defined buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperatures (25°C ± 1°C) for consistency .
- Orthogonal Validation: Compare gravimetric solubility (saturation shake-flask method) with HPLC-UV quantification to rule out matrix effects .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., ionic strength, counterion effects) .
Q. What structural modifications to the indole core have shown significant impacts on pharmacokinetic properties?
- Methodological Answer:
- Substituent Effects:
- Halogenation (Cl, F): Enhances metabolic stability by reducing CYP450-mediated oxidation. For example, 5-fluoro analogs show 2× longer plasma half-life in murine models .
- Amino Group Positioning: 5-Amino substitution improves water solubility but may reduce blood-brain barrier permeability compared to 4-substituted analogs .
- Systematic Evaluation: Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions, then assess logP (octanol/water), plasma protein binding (equilibrium dialysis), and hepatic microsomal stability .
Q. In kinetic studies of decomposition pathways, what accelerated stability testing protocols are recommended for dihydrochloride salts?
- Methodological Answer:
- Stress Testing: Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC. Identify major degradants (e.g., decarboxylation products) using LC-MS/MS .
- Light Sensitivity: Use ICH Q1B photostability protocols (1.2 million lux-hours UV/Vis) to assess photooxidation. Protect formulations with light-resistant packaging if >10% degradation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
